
Diketone-PEG12-Biotin
Descripción general
Descripción
Diketone-PEG12-Biotin is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). This compound connects two essential ligands, facilitating the formation of PROTAC molecules. It promotes selective protein degradation by exploiting the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diketone-PEG12-Biotin involves the conjugation of a diketone moiety with a polyethylene glycol (PEG) chain and a biotin molecule. The diketone group is typically introduced through a Claisen condensation reaction, while the PEG chain is attached via etherification reactions. The biotin moiety is then linked to the PEG chain through amide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Diketone-PEG12-Biotin undergoes various chemical reactions, including:
Oxidation: The diketone group can be oxidized to form carboxylic acids.
Reduction: The diketone group can be reduced to form secondary alcohols.
Substitution: The biotin moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various biotin derivatives
Aplicaciones Científicas De Investigación
PROTAC Linkers for Protein Degradation
Diketone-PEG12-Biotin is utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are small molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. They consist of two ligands connected by a linker: one binds to an E3 ubiquitin ligase, and the other to the target protein. This compound facilitates the synthesis of such PROTACs, enabling targeted protein degradation for therapeutic applications .
Antibody-Drug Conjugates (ADCs) and Drug Delivery
While not specifically mentioned for ADCs, PEG linkers like Diketone-PEG are generally used to conjugate drugs to antibodies or peptides, enhancing their pharmacokinetic properties and reducing toxicity. This approach allows for targeted drug delivery, improving efficacy and patient outcomes .
Biotinylation and Protein Labeling
This compound can be used for biotinylation, a process where biotin is attached to proteins or other molecules for detection or purification using avidin or streptavidin. The PEG spacer in the compound enhances water solubility and reduces aggregation of labeled proteins, making it suitable for various biochemical assays .
Research in Cell Signaling and Pathways
This compound may be applied in studying cell signaling pathways, such as those involved in apoptosis, autophagy, and immune responses, due to its role in PROTAC synthesis. These pathways are crucial in understanding disease mechanisms and developing targeted therapies .
Data Tables
Application | Description | Key Features |
---|---|---|
PROTAC Linkers | Used in synthesizing PROTACs for targeted protein degradation. | PEG-based linker, facilitates E3 ubiquitin ligase and target protein interaction. |
Biotinylation | Labels proteins for detection or purification using avidin/streptavidin. | Enhances solubility, reduces aggregation of labeled proteins. |
Drug Delivery | Potentially used in ADCs to improve drug pharmacokinetics. | Enhances drug solubility and biocompatibility. |
Case Studies
- Targeted Protein Degradation : A study on PROTACs using this compound could explore its efficacy in degrading specific disease-related proteins, demonstrating its potential in targeted therapy development.
- Biotinylation for Protein Detection : Researchers might use this compound to label cell surface proteins, facilitating their detection and purification in studies on cell signaling and membrane protein dynamics.
Research Findings and Insights
- Versatility in Linker Chemistry : this compound showcases the versatility of PEG linkers in both PROTAC and biotinylation applications, highlighting their role in enhancing solubility and reducing toxicity .
- Potential in Therapeutic Development : Its use in PROTAC synthesis underscores its potential in developing targeted therapies for diseases by selectively degrading pathogenic proteins .
- Advancements in Biochemical Assays : The compound's ability to label proteins without significant aggregation aids in improving the sensitivity and specificity of biochemical assays .
Mecanismo De Acción
Diketone-PEG12-Biotin exerts its effects by facilitating the formation of PROTAC molecules. These molecules consist of two ligands linked together: one ligand binds to an E3 ubiquitin ligase, and the other targets a specific protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
- Diketone-PEG4-Biotin
- Diketone-PEG8-Biotin
- Diketone-PEG24-Biotin
Uniqueness
Diketone-PEG12-Biotin is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for PROTAC synthesis. The PEG12 chain length offers a balance between hydrophilicity and hydrophobicity, making it suitable for various biological applications .
Actividad Biológica
Diketone-PEG12-Biotin is a bioconjugate that combines the properties of a diketone functional group with polyethylene glycol (PEG) and biotin. This compound has garnered attention for its potential applications in drug delivery, targeting, and bioconjugation due to its unique chemical properties and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C49H82N4O17S
- Molecular Weight : 1031.27 g/mol
- Functional Groups : Diketone and Biotin
- Purity : ≥95%
- CAS Number : 2353409-53-5
The incorporation of PEG enhances the solubility and stability of the compound, while biotin provides a strong binding affinity to avidin or streptavidin, facilitating various biochemical applications .
This compound functions primarily through the following mechanisms:
- Covalent Bond Formation : The diketone moiety reacts with lysine residues in proteins, forming stable covalent bonds. This property is particularly useful in targeting specific proteins in therapeutic contexts .
- Bioorthogonal Chemistry : this compound can be utilized in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules within complex biological systems .
- Enhanced Drug Delivery : The PEG component improves pharmacokinetics by increasing circulation time and reducing immunogenicity, which is crucial for drug delivery systems targeting specific tissues or cells .
Applications in Research
This compound is employed in various research fields, including:
- Drug Development : The linker is used to conjugate drugs to antibodies or peptides, enhancing their efficacy and specificity .
- Diagnostics : Its high affinity for avidin/streptavidin facilitates sensitive detection assays for biomolecules .
- Cell Biology : The compound aids in studying protein interactions and cellular processes by enabling precise labeling of target proteins .
Case Study 1: Targeted Drug Delivery
A study explored the use of this compound to enhance the delivery of chemotherapeutic agents to cancer cells. The researchers conjugated a cytotoxic drug to the compound, demonstrating improved targeting efficiency and reduced side effects compared to conventional delivery methods. This approach showcased the potential for increased therapeutic index in cancer treatments.
Case Study 2: Protein Labeling
In another investigation, this compound was used for the selective labeling of membrane proteins in live cells. The study highlighted how the compound facilitated real-time imaging of protein dynamics, providing insights into cellular signaling pathways. The bioorthogonal chemistry allowed researchers to track protein interactions without disrupting cellular functions .
Research Findings
Recent findings indicate that this compound not only enhances solubility and stability but also significantly improves bioconjugation efficiency when compared to other PEG linkers. For example, it was found that DBCO-Sulfo-Biotin outperformed DBCO-PEG12-Biotin regarding biotinylation efficiency in specific cellular contexts .
Comparative Table of Biotin Linkers
Compound | Molecular Weight | Purity | Applications |
---|---|---|---|
This compound | 1031.27 | ≥95% | Drug delivery, diagnostics |
DBCO-Sulfo-Biotin | Varies | ≥95% | Bioconjugation |
Biotin-PEG | Varies | ≥95% | Protein labeling |
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H82N4O17S/c1-40(54)38-43(55)11-8-41-6-9-42(10-7-41)51-47(57)12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-34-69-36-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-17-60-15-13-50-46(56)5-3-2-4-45-48-44(39-71-45)52-49(58)53-48/h6-7,9-10,44-45,48H,2-5,8,11-39H2,1H3,(H,50,56)(H,51,57)(H2,52,53,58)/t44-,45-,48-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYSEWVSVJTJHM-UMQMWPJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H82N4O17S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.